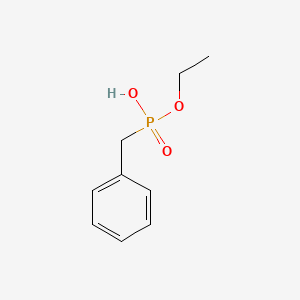

ethyl hydrogen benzylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

18933-98-7 |

|---|---|

Molecular Formula |

C9H13O3P |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

benzyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |

InChI Key |

WSOJYRTVHMMFST-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Understanding

Established and Emerging Synthetic Routes for Ethyl Hydrogen Benzylphosphonate

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and mechanistic intricacies. These routes primarily involve the selective esterification of benzylphosphonic acid, partial hydrolysis or transesterification of the corresponding diester, and the reaction of benzyl (B1604629) halides with phosphite (B83602) derivatives.

The direct and selective formation of a monoester from a phosphonic acid is a challenging yet crucial transformation. nih.gov The inherent difficulty lies in preventing the reaction from proceeding to the diester. nih.gov Recent advancements have focused on the use of specific reagents and controlled reaction conditions to achieve high selectivity for the desired monoester, this compound.

A highly effective method for the selective monoesterification of benzylphosphonic acid involves the use of alkoxy group donors, with triethyl orthoacetate being a particularly successful reagent. nih.govnih.gov When benzylphosphonic acid is reacted with triethyl orthoacetate, it leads to the formation of this compound with excellent selectivity. nih.gov In one study, the use of triethyl orthoacetate as both a reagent and a solvent resulted in an 83% yield of the monoester with minimal formation of the diester (less than 3%). nih.gov Other alkoxy group donors, such as trimethyl orthoacetate, have been found to be less efficient in this transformation. nih.gov

The selectivity of the esterification of phosphonic acids is significantly influenced by reaction parameters, most notably temperature. nih.govnih.gov For the synthesis of this compound using triethyl orthoacetate, conducting the reaction at a lower temperature, such as 30°C, is crucial for achieving high selectivity towards the monoester. nih.govnih.gov At this temperature, the formation of the diester is minimal. nih.gov As the temperature is increased, for instance to 90°C, the reaction equilibrium shifts, favoring the formation of the diester as the primary product. nih.gov The reaction time and the ratio of reactants also play a role, with a 24-hour reaction period and an excess of the orthoester being typical conditions for maximizing monoester yield at the optimal temperature. nih.gov

The selective formation of this compound at lower temperatures can be explained by the reaction mechanism. The process begins with the reaction between benzylphosphonic acid and triethyl orthoacetate, which forms an unstable intermediate. nih.gov This intermediate rapidly decomposes at room temperature, releasing a molecule of ethanol (B145695) and ethyl acetate (B1210297) in a two-step process to yield the monoester. nih.gov The formation of this specific intermediate is key to the high selectivity observed. nih.gov At higher temperatures, a different mechanistic pathway is favored, where the intermediate can react further to form the diester or can lead to the formation of pyrophosphonates, which are then also converted to the diester. nih.govresearchgate.net The reaction progress and the formation of these intermediates can be monitored using ³¹P NMR spectroscopy. researchgate.net

An alternative approach to obtaining this compound is through the partial manipulation of the corresponding diester, diethyl benzylphosphonate. This can be achieved via partial hydrolysis or transesterification. nih.gov Partial hydrolysis involves carefully controlled conditions to cleave one of the two ester groups. nih.gov Similarly, transesterification with silyl (B83357) halides followed by selective cleavage with a protic solvent can also yield the monoester. nih.gov These methods, however, can be challenging in terms of achieving high selectivity and avoiding the formation of the fully de-esterified phosphonic acid.

This compound can also be synthesized from benzyl halides and phosphite derivatives. A common method is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite. nih.gov While this reaction typically yields the diester, modifications and subsequent selective hydrolysis can lead to the monoester. Another related method is the Michaelis-Becker reaction. nih.gov

More recently, palladium-catalyzed cross-coupling reactions have emerged as an efficient method for the synthesis of benzylphosphonate diesters from benzyl halides and H-phosphonate diesters. organic-chemistry.org A sustainable protocol using a KI/K₂CO₃ catalytic system in PEG-400 as a solvent has also been developed for the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature. nih.govfrontiersin.org The plausible mechanism involves a Finkelstein reaction followed by a nucleophilic displacement of the resulting iodide by the dialkyl phosphite. frontiersin.org While these methods primarily produce the diester, they represent important routes to the precursor of this compound. The Pudovik reaction, involving the addition of dialkyl phosphites to aldehydes, is another key method for creating the C-P bond found in benzylphosphonates. nih.govnih.gov

Selective Monoesterification Protocols from Benzylphosphonic Acid

Catalytic Approaches in the Synthesis of Benzylphosphonate Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-phosphorus (C-P) bonds under milder conditions than traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often necessitate harsh conditions. organic-chemistry.org

Palladium catalysis has emerged as a powerful tool for the synthesis of benzylphosphonate diesters. organic-chemistry.org An efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgrsc.org This approach addresses the limitations of classical methods, which can lead to complex product mixtures. organic-chemistry.org

Key components of this catalytic system often include a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a supporting ligand. organic-chemistry.orgrsc.org The Xantphos ligand has proven particularly effective, contributing to nearly quantitative yields under mild conditions. organic-chemistry.orgrsc.org The reaction is believed to proceed with retention of configuration at the phosphorus center, making it valuable for stereospecific syntheses. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted benzylphosphonate diethyl esters. nih.gov Furthermore, palladium catalysis has been used in the α,β-homodiarylation of vinyl esters to produce benzylphosphonate derivatives, with some procedures carried out in water at ambient temperature without additional ligands, highlighting the environmental benefits. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzylphosphonates

| Palladium Source | Ligand | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Benzyl halides, H-phosphonate diesters | High efficiency, mild conditions, stereospecific. | organic-chemistry.org |

| Pd₂(dba)₃(CHCl₃) | Xantphos | Benzyl halides, H-phosphonate diesters | Efficient cross-coupling. | rsc.org |

| Palladium Acetate | None | (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid, vinyl acetate | Reaction in water at room temperature. | nih.gov |

In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals.

An efficient, metal-free protocol for the synthesis of benzyl phosphonates utilizes a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.orgnih.gov This reaction proceeds smoothly at room temperature, avoiding the need for volatile organic solvents or reactive metals. frontiersin.orgnih.gov The proposed mechanism involves the in-situ formation of benzyl iodide via a Finkelstein reaction, facilitated by PEG-400, which then reacts with the dialkyl phosphite. frontiersin.org

Organocatalysis, which uses small organic molecules as catalysts, has also been applied to phosphonate (B1237965) synthesis. For instance, the direct C–H functionalization and arylation of benzyl ethers can be achieved through the combined action of a thiol organocatalyst and a photoredox catalyst, demonstrating an advanced strategy for forming C-C bonds adjacent to the oxygen atom in a benzyl group, a concept adaptable to C-P bond formation. nih.gov Additionally, metal-free syntheses of α-aminophosphonates have been developed, involving methods like the one-pot reaction of secondary amides with phosphonating agents and electrophiles. organic-chemistry.org Catalyst-free syntheses have also been reported, such as the three-component coupling of amines, dihalomethane, and P(O)H species to create phosphorus analogs of α-amino acids. organic-chemistry.org

Green Chemistry Principles in Phosphonate Synthesis

The field of phosphonate chemistry is increasingly influenced by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bioengineer.orguef.fibiofueldaily.com This focus is partly driven by the classification of phosphorus as a critical raw material, necessitating more efficient recycling and environmentally friendly production methods. uef.fibiofueldaily.com Green approaches to phosphonate synthesis include the use of alternative solvents, solvent-free conditions, and designing reactions with high atom economy. rsc.org

A key tenet of green chemistry is the reduction or replacement of hazardous solvents. bioengineer.org Significant progress has been made in developing phosphonate syntheses that operate in benign solvents like water or under solvent-free conditions. rsc.org

Aqueous environments are attractive due to water's low cost, non-flammability, and low toxicity. Palladium-catalyzed syntheses of benzylphosphonate derivatives have been successfully performed in water at ambient temperatures. nih.gov Three-component reactions to produce α-amino phosphonates have also been achieved in dilute aqueous HCl. organic-chemistry.org

Solvent-free reactions offer further environmental benefits by eliminating solvent waste entirely. rsc.org A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates has been developed via the hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates at room temperature. rsc.org Similarly, a metal- and solvent-free system for synthesizing phosphonothioates involves the direct reaction of disulfides with dialkylphosphites, achieving nearly quantitative yields by simple heating or stirring at room temperature. nih.gov

Table 2: Green Solvents and Conditions in Phosphonate Synthesis

| Reaction Type | Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|

| Palladium-catalyzed α, β-homodiarylation | Water | Environmentally benign, ambient temperature. | nih.gov |

| Pudovik reaction | Water, Ionic Liquids, Solvent-free | Eco-friendly synthesis of α-amino- and α-hydroxyphosphonates. | thieme-connect.com |

| Michaelis-Arbuzov type reaction | PEG-400 | Benign solvent, avoids volatile organics, room temperature. | frontiersin.orgnih.gov |

| Hydrophosphonylation | Solvent-free | Eliminates solvent waste, proceeds at room temperature. | rsc.org |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions and eliminations, which generate stoichiometric byproducts. nih.govnih.gov

In phosphonate synthesis, reactions like the Pudovik reaction (the addition of H-phosphonates to carbonyls) are highly atom-economical as all atoms from the reactants are combined in the final product. nih.gov In contrast, the classical Michaelis-Arbuzov reaction, while widely used, has lower atom economy because it produces an alkyl halide as a byproduct. frontiersin.orgwikipedia.org

Stereoselective Synthesis of Chiral this compound Analogues (if applicable)

The synthesis of chiral phosphonates is of significant interest as the stereochemistry at the phosphorus center can be crucial for biological activity. chemrxiv.org While direct information on the stereoselective synthesis of this compound is limited, methods developed for analogous chiral phosphonates are highly relevant and applicable.

One successful strategy is the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonate precursors. This method, using a P-stereogenic BoPhoz-type ligand, has been used to produce optically active 1-aryl or 1-alkyl substituted ethylphosphonates with up to 98% enantiomeric excess (ee) under mild conditions. nih.gov

Another powerful approach involves the catalytic, enantioselective synthesis of versatile stereogenic-at-P(V) building blocks. Hydrogen-bond-donor catalysis has been employed to create chlorophosphonamidates in high enantioselectivity. chemrxiv.org These building blocks are valuable because the leaving groups attached to the phosphorus atom can be displaced sequentially and stereospecifically, allowing access to a wide variety of P-stereogenic compounds. chemrxiv.org

Furthermore, palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates has been shown to produce P-chiral biaryl phosphonates with good yields and high enantioselectivities (up to 88% ee). rsc.org These examples demonstrate that robust catalytic systems exist for establishing stereochemistry at the phosphorus center or at an adjacent carbon, providing clear pathways toward the synthesis of chiral analogues of this compound.

Reactivity Profiles and Chemical Transformations

Chemical Reactivity of the Phosphonate (B1237965) Moiety

The phosphonate group is the central functional group, and its reactivity is characterized by reactions at the phosphorus atom, the ester group, and the phosphorus-carbon (P-C) bond.

The ethyl ester group in ethyl hydrogen benzylphosphonate can undergo hydrolysis, a reaction in which the ester is cleaved by reaction with water. This process is typically catalyzed by acid. chemguide.co.uklibretexts.org

The mechanism for acid-catalyzed hydrolysis involves several steps chemguide.co.uklibretexts.org:

Protonation: The oxygen of the phosphoryl group (P=O) is protonated by a hydroxonium ion (H₃O⁺), which is present in acidic solutions. This protonation increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the ester's carbonyl group.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Elimination: The ethanol (B145695) molecule is eliminated.

Deprotonation: The resulting protonated phosphonic acid is deprotonated by a water molecule, regenerating the hydroxonium ion catalyst and yielding benzylphosphonic acid.

The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.org

Interconversion of Ester Groups (Transesterification)

The ethyl group can also be exchanged for other alkyl groups in a process called transesterification. While specific studies on this compound are not prevalent, enzymatic catalysis is a known method for such transformations in related compounds. Hydrolytic enzymes, particularly peptidases, have been shown to catalyze the transesterification of C-terminal peptide esters. google.com For instance, an enzyme like Alcalase can facilitate the conversion of a tert-butyl ester to a benzyl (B1604629) or ethyl ester in the presence of the corresponding alcohol. google.com This suggests that similar enzymatic methods could potentially be applied to interconvert the ethyl ester of this compound.

The phosphorus atom in the phosphonate moiety is an electrophilic center and is susceptible to nucleophilic attack. Nucleophilic substitution reactions at a tetracoordinated phosphorus center, such as in phosphonates, are fundamental to organophosphorus chemistry. sapub.org

These reactions can proceed through two primary mechanisms sapub.org:

Concerted Mechanism: A single pentacoordinate transition state is involved where the nucleophile attacks and the leaving group departs simultaneously.

Stepwise Mechanism: This involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. The stability of this intermediate and the properties of the nucleophile and leaving group determine the reaction pathway.

In a typical nucleophilic substitution, a nucleophile attacks the phosphorus atom, leading to the displacement of a leaving group. For this compound, a potential leaving group could be the ethoxy group or, under specific conditions, the benzyl group. The stereochemical outcome of these reactions is often an inversion of configuration at the phosphorus center. researchgate.net

Electrophilic reactions can also occur, typically involving the non-bonding electrons of the doubly bonded oxygen atom. This oxygen can be attacked by electrophiles, as seen in the initial protonation step of acid-catalyzed hydrolysis. chemguide.co.uklibretexts.org

The phosphorus-carbon (P-C) bond is generally stable, but it can be cleaved under certain conditions, such as in an acidic medium. Theoretical studies on α-aminophosphonates, which serve as a model for benzylphosphonates, have elucidated the mechanism of P-C bond cleavage. nih.gov

The process in acidic media is proposed to occur in three main steps nih.gov:

Protonation: The reaction initiates with the protonation of the molecule.

P-C Bond Cleavage: Following protonation, the P-C bond breaks. The presence of water molecules is crucial, with studies indicating that two water molecules are needed to facilitate the cleavage. nih.gov

Product Transformation: The resulting fragments, an imine cation and an H-phosphonate, undergo further transformation through hydrolysis. nih.gov

This cleavage results in the formation of phosphonic acid derivatives. nih.gov The study of these mechanisms is vital for understanding the degradation pathways of phosphonate-containing compounds.

Reactions Involving the Benzylic Carbon and Aromatic Ring

The benzylic carbon, situated between the phenyl ring and the phosphorus atom, exhibits unique reactivity. Its acidity is increased by the adjacent electron-withdrawing phosphonate group, making it a site for carbanion formation.

A significant reaction involving the benzylic carbon is the oxidative nucleophilic substitution of hydrogen (ONSH). In this reaction, a carbanion generated from a benzylphosphonate attacks an electron-deficient aromatic ring, such as a nitroarene. acs.org

The process can be summarized as follows acs.org:

Carbanion Formation: A strong base is used to deprotonate the benzylic carbon of the benzylphosphonate, creating a nucleophilic carbanion.

Nucleophilic Addition: The carbanion adds to the nitroarene ring, typically at the ortho or para position relative to the nitro group. This forms a relatively stable intermediate known as a σH adduct.

Oxidation: The σH adduct is then oxidized by an oxidizing agent, which removes a hydride ion (H⁻) and re-aromatizes the ring, leading to the final substituted product.

Research using diethyl benzylphosphonate has shown that its carbanion readily adds to various nitroarenes, and the resulting σH adducts can be oxidized to yield α-(nitroaryl)benzylphosphonates. acs.org By carefully selecting the reaction conditions, it is possible to achieve regioselective synthesis of either the ortho- or para-nitroarylated derivatives. acs.org

Table 1: Regioselective Synthesis of α-(Nitroaryl)benzylphosphonates Data based on reactions with diethyl benzylphosphonate, a close analog of this compound. acs.org

| Nitroarene Reactant | Reaction Conditions | Major Product |

| Nitrobenzene | t-BuOK, THF; then KMnO₄ | Diethyl α-(4-nitrophenyl)benzylphosphonate |

| 1,3-Dinitrobenzene | NaH, DMF | Diethyl α-(2,4-dinitrophenyl)benzylphosphonate |

| 2-Chloronitrobenzene | t-BuOK, THF; then KMnO₄ | Diethyl α-(2-chloro-4-nitrophenyl)benzylphosphonate |

The ONSH reaction is a powerful method for the functionalization of aromatic systems, as it facilitates the formation of a new carbon-carbon bond. acs.orgrsc.org This reaction connects the benzylphosphonate framework to a nitroaromatic ring system. The resulting α-(nitroaryl)benzylphosphonate is a highly functionalized molecule. acs.org

The presence of the nitro group on the newly introduced aromatic ring opens up further possibilities for functionalization. For example, the nitro group can be reduced to an amino group, which can then undergo a wide range of subsequent reactions, such as diazotization and coupling, or acylation. This highlights how the initial reactivity at the benzylic carbon leads to products with significantly expanded synthetic utility. Furthermore, the products of oxidative nucleophilic alkoxylation of nitrobenzenes have demonstrated good reactivity in the nucleophilic aromatic substitution of the nitro group itself with oxygen or nitrogen nucleophiles, allowing for access to other selectively substituted aromatic compounds. rsc.org

Carbocationic Intermediates in Reactions of Benzylphosphonates

Reactions involving benzylphosphonates can proceed through carbocationic intermediates, particularly under conditions that favor their formation. The stability of the benzyl carbocation is a significant driving force in these reactions. This stability arises from the delocalization of the positive charge across the adjacent benzene (B151609) ring through resonance. fiveable.me

In the context of substituted benzylphosphonates, the formation of carbocationic intermediates can be influenced by the nature and position of substituents on the aromatic ring. For instance, the reaction of α-hydroxy-α-(4-methoxyphenyl)-methanephosphonates with methanesulfonyl chloride leads to the formation of α-chloro-benzylphosphonates. This transformation is believed to proceed through an SN1 mechanism involving a stabilized quinoidal carbocation intermediate. nih.gov The departure of the methanesulfonyloxy group is facilitated by the formation of this resonance-stabilized carbocation. nih.gov Similarly, α-hydroxy-α-(2-methoxyphenyl)-methanephosphonate also yields the corresponding α-chloro-benzylphosphonate via a similar SN1 pathway. nih.gov

The generation of carbocations can also be achieved under photoredox catalysis, providing a milder alternative to traditional methods that often require strong Lewis acids and high temperatures. cas.cn These carbocationic species are highly electrophilic and readily react with nucleophiles. In reactions involving alkenes, the initial carbocation can undergo further reactions, potentially leading to polymerization. sinica.edu.tw However, the presence of terminating groups, such as silyl (B83357) or stannyl (B1234572) substituents, can lead to the formation of stable alkenes. sinica.edu.tw

It is important to note that carbocations are transient species that exist as reaction intermediates. libretexts.org They are prone to rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations. youtube.com The stability of simple alkyl carbocations generally follows the order: tertiary > secondary > primary > methyl.

Condensation and Derivatization Reactions

The synthesis of α-substituted benzylphosphonates can be achieved through various condensation and derivatization reactions. A common method for introducing substituents at the α-position is through the reaction of α-hydroxy-benzylphosphonates. For example, the acylation of the hydroxyl group in racemic diethyl and dimethyl α-hydroxy-benzylphosphonates can be accomplished using acyl chlorides. mdpi.com

Another approach involves the nucleophilic substitution of a suitable leaving group at the α-position. For instance, the reaction of α-hydroxyphosphonates can be catalyzed by a triphenylphosphine-DDQ system to introduce a thiocyanate (B1210189) group. nih.gov The Mitsunobu reaction, using hydrazoic acid as the nucleophile, can be employed to form α-azidophosphonates. nih.gov

The formation of benzylphosphonates from benzyl halides can be achieved through reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.org A sustainable protocol for this synthesis utilizes a KI/K2CO3 catalytic system in PEG-400, proceeding through a plausible two-step mechanism. The initial step is a Finkelstein reaction to form benzyl iodide, followed by nucleophilic displacement by dialkyl phosphite (B83602). frontiersin.org

The structural features of phosphonates make them suitable for applications in peptide mimicry. Peptides are crucial in many biological processes, but their therapeutic use can be limited. The development of peptide mimetics, small molecules that mimic the structure and function of peptides, is an active area of research. nih.gov Bicyclic peptide scaffolds, for instance, have been shown to promote phosphotyrosine mimicry. nih.gov Isosteres, such as (E)-alkene and (Z)-fluoroalkene dipeptide isosteres, have been used to create peptide analogues that mimic the α-helical structures of anti-HIV peptides. rsc.org

The formation of amide bonds is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. researchgate.netnih.gov Various methods have been developed for amide bond formation, often involving the activation of a carboxylic acid. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are commonly used as coupling agents. google.com Catalysts such as 1-hydroxybenzotriazole (B26582) (HOBT) and its derivatives can be employed to facilitate these couplings. google.com More recent strategies include the Staudinger ligation and native chemical ligation. google.com A protocol for amide coupling of sterically hindered substrates and electron-deficient amines involves the in situ formation of acyl fluorides. nih.gov

Advanced Mechanistic Investigations of Reaction Pathways

Kinetic studies are essential for understanding the mechanisms of chemical reactions. The order of a reaction with respect to each reactant provides insight into the rate-determining step. libretexts.orglibretexts.orgslideshare.netquora.com The reaction order can be determined experimentally using methods such as the initial rates method or by analyzing the integrated rate law. libretexts.orgbyjus.com

For example, the kinetics of the Wittig-Horner reaction between diethyl benzylphosphonate and substituted benzaldehydes have been investigated. arkat-usa.org These studies found that the formation of an intermediate is the rate-determining step. The substituents on both the phosphonate and the benzaldehyde (B42025) were shown to have a significant effect on the reaction rate. arkat-usa.org The rate constants for the reactions of benzhydrylium ions with halide ions have been determined in various solvents, providing quantitative free energy profiles for SN1 solvolysis reactions. nih.gov

Table 1: Activation Parameters for the Reaction between Diethyl Benzylphosphonate and Substituted Benzaldehydes arkat-usa.org

| Substituent | ΔE≠ (KJ.mol-1) | ΔS≠ (J.K-1) |

| H | 51.16 | 81.96 |

| p-CH3 | 52.35 | 82.94 |

| p-OCH3 | 65.82 | 43.04 |

| p-Cl | 44.34 | 94.68 |

| m-NO2 | 52.91 | 57.67 |

This table is based on data presented in a study on the kinetics of the Wittig-Horner reaction. arkat-usa.org

Computational chemistry provides powerful tools for elucidating the structures and energies of transition states and intermediates, offering a deeper understanding of reaction mechanisms. nih.gov For instance, quantum chemical calculations have been used to justify the role of triethylamine (B128534) in the Pudovik reaction for the synthesis of α-hydroxyphosphonates. nih.gov

In the study of reactions involving benzylphosphonates, computational methods have been employed to calculate the energies for the formation of intermediates, such as the quinoidal carbocation formed during the reaction of diethyl α-mesyloxy-benzylphosphonates. nih.gov These calculations support the proposed SN1 mechanism. nih.gov The distortion/interaction or activation strain model is a computational approach used to analyze the activation barriers of cycloaddition reactions by considering the energy required to distort the reactants to the transition state geometry. nih.gov

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracing the path of specific atoms throughout a transformation. In the study of organophosphorus compounds like this compound, isotopes such as deuterium (B1214612) (²H or D), oxygen-18 (¹⁸O), and phosphorus-31 (³¹P) serve as invaluable tools for understanding reaction kinetics and intermediate structures.

Deuterium Labeling and the Kinetic Isotope Effect

Deuterium labeling is particularly useful for investigating reactions that involve the breaking of a bond to a hydrogen atom. chem-station.com The replacement of hydrogen with its heavier isotope, deuterium, can lead to a decrease in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The magnitude of the KIE can provide insights into whether the bond to hydrogen is broken in the rate-determining step of the reaction. nih.gov

For this compound, which exists in equilibrium with its trivalent phosphite tautomer, deuterium labeling of the P-H bond can be employed to study its reactivity. For instance, in reactions where the phosphite form acts as a nucleophile, such as in variants of the Pudovik reaction, a primary KIE would be expected if the P-H bond is cleaved during the rate-limiting step. wikipedia.org

A hypothetical study investigating the addition of this compound to an imine could yield the data presented in the table below.

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 3.2 x 10⁻⁴ | 5.8 |

| Ethyl deuterium benzylphosphonate | 5.5 x 10⁻⁵ | |

| This table represents hypothetical data for illustrative purposes. |

A significant KIE, as depicted above, would suggest that the P-H bond is actively involved in the transition state of the reaction, providing strong evidence for a specific mechanistic pathway.

Oxygen-18 Labeling for Mechanistic Elucidation

Oxygen-18 (¹⁸O) labeling is instrumental in tracing the fate of oxygen atoms in esterification, hydrolysis, and phosphoryl transfer reactions. nih.govnih.gov For example, in the synthesis of this compound via the Michaelis-Arbuzov reaction, ¹⁸O can be incorporated into one of the starting materials to determine the origin of the oxygen atoms in the final product. wikipedia.org

Similarly, studying the hydrolysis of this compound under ¹⁸O-enriched water can reveal whether the cleavage occurs at the P-O-C or P-O-H bond. Analysis of the products by mass spectrometry can pinpoint the location of the ¹⁸O label, thereby clarifying the hydrolysis mechanism. numberanalytics.com

Phosphorus-31 NMR Spectroscopy

While ³¹P is a stable isotope with 100% natural abundance, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in mechanistic studies of phosphonates. wikipedia.orgnih.gov It allows for the direct observation of phosphorus-containing species in a reaction mixture, enabling the identification of intermediates and the monitoring of reaction progress in real-time. nih.gov Changes in the chemical shift and coupling constants in the ³¹P NMR spectrum can provide detailed information about the electronic and structural environment of the phosphorus atom throughout a chemical transformation.

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic Roles and Ligand Design

While not typically a direct component of catalysts, the benzylphosphonate framework, derived from precursors like ethyl hydrogen benzylphosphonate, is instrumental in the development of specialized organophosphorus ligands and catalytic promoters.

The primary role of benzylphosphonate esters in this context is as a precursor for more complex phosphine (B1218219) ligands. The synthesis of benzylphosphonate diesters is often achieved through palladium(0)-catalyzed cross-coupling reactions between benzyl (B1604629) halides and H-phosphonate diesters. researchgate.netrsc.org In these syntheses, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃(CHCl₃) are used in conjunction with supporting phosphine ligands such as Xantphos. researchgate.net Xantphos, a bulky diphosphine ligand, is particularly effective in promoting the formation of benzylphosphonates. acs.orgtcichemicals.com The resulting benzylphosphonate diesters can then be chemically modified to generate novel organophosphorus ligands. These ligands are valuable in various transition metal-catalyzed reactions, where their electronic and steric properties can be fine-tuned to control reactivity and selectivity. tcichemicals.com

Building Blocks in Complex Molecule Construction

The true strength of this compound and its corresponding diesters lies in their application as foundational building blocks in organic synthesis, enabling the creation of diverse and complex molecular architectures.

Benzylphosphonate esters, particularly diethyl benzylphosphonate, are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. acs.org This reaction is a powerful method for synthesizing alkenes, typically with high (E)-stereoselectivity. The process involves the deprotonation of the phosphonate (B1237965) ester by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on an aldehyde or ketone, leading to an alkene product and a water-soluble phosphate (B84403) byproduct that is easily removed. acs.org This method is often preferred over the classical Wittig reaction due to the higher reactivity of the phosphonate carbanion and the simplicity of product purification.

Table 1: Key Features of the Horner-Wadsworth-Emmons (HWE) Reaction

| Feature | Description |

| Reagents | Stabilized phosphonate esters (e.g., diethyl benzylphosphonate), aldehydes or ketones, base (e.g., NaH, NaOEt). |

| Key Intermediate | Phosphonate-stabilized carbanion. |

| Product | Predominantly (E)-alkenes (trans-olefins). |

| Byproduct | Water-soluble dialkyl phosphate salt. |

| Advantages | High (E)-selectivity, reacts with ketones, easy removal of byproduct. |

This compound serves as a versatile starting point for a variety of other organophosphorus compounds. The ester group can be readily modified or removed, and the benzyl group can be functionalized. For example, the hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates can be acylated using acyl chlorides without the need for a catalyst, leading to a new class of acyloxyphosphonates with potential biological activity. mdpi.com Furthermore, palladium-catalyzed α-arylation of benzylic phosphonates allows for the introduction of additional aromatic groups, creating diarylmethyl phosphonates. acs.org These transformations highlight the utility of the benzylphosphonate scaffold in building more complex and functionally diverse organophosphorus molecules. researchgate.net

Supramolecular Chemistry and Molecular Recognition

The unique structural and electronic properties of phosphonates, including this compound, make them valuable building blocks in the field of supramolecular chemistry. Their ability to form directional hydrogen bonds and coordinate with metal ions allows for the construction of complex, self-assembled architectures with specific recognition capabilities.

Design and Synthesis of Phosphonate-Based Receptors

The design of synthetic receptors capable of selectively binding specific molecules is a central theme in supramolecular chemistry. Phosphonate groups are particularly useful in this context due to their strong hydrogen bonding capabilities and their capacity to act as ligands for metal ions. nih.govresearchgate.net

Researchers have successfully designed and synthesized a variety of phosphonate-based receptors for the recognition of anions, cations, and neutral molecules. nih.gov For instance, receptors incorporating phosphonate moieties have been developed for the selective binding of phosphate ions, a crucial target in biological and environmental systems. nih.gov The design principles for these receptors often involve creating a pre-organized cavity or cleft that is complementary in size, shape, and electronic character to the target guest molecule. The synthesis of these receptors can be achieved through various organic reactions, including those that form the core structure of the receptor and introduce the phosphonate functional groups. researchgate.net

One notable example involves the use of lanthanide ions in the design of high-affinity phosphate receptors, where the strong interaction between the hard lanthanide metal ion and the oxophilic phosphonate group overcomes the high hydration energy of phosphate in aqueous media. nih.gov This approach has led to the development of sensitive and selective receptors for phosphate detection. nih.gov

Hydrogen Bonding Networks and Self-Assembly Processes

The phosphonate group, with its P=O acceptor and P-OH donor functionalities, is an excellent motif for directing the self-assembly of molecules through hydrogen bonding. mdpi.comresearchgate.net These interactions are highly directional and can lead to the formation of well-defined supramolecular structures such as dimers, chains, sheets, and even complex cage-like tetramers. mdpi.comresearchgate.netfigshare.com

Studies on tert-butylphosphonic acid have shown that in a polar aprotic medium, it can form highly symmetric cage-like tetramers held together by eight O-H···O hydrogen bonds. mdpi.comresearchgate.net This demonstrates the potential of phosphonic acids to form stable, discrete assemblies. In the crystalline state, phosphonic acids are known to form extended hydrogen-bonded networks, including infinite ladder-like chains and two-dimensional sheets. mdpi.comresearchgate.net These self-assembly processes are driven by the predictable and robust nature of the hydrogen bonds involving the phosphonate groups. figshare.com The resulting supramolecular architectures can have applications in areas such as proton conduction and the design of new molecular crystals. mdpi.comresearchgate.net

Formation of Coordination Assemblies and Nanojars

Beyond hydrogen bonding, the phosphonate group's ability to coordinate with metal ions has been exploited to construct sophisticated coordination assemblies. acs.orgnih.govnih.gov A remarkable example of this is the formation of "nanojars," which are large, discrete supramolecular coordination complexes. acs.orgnih.govnih.govdigitellinc.com

These nanojars are capable of encapsulating anions, including phosphonates, with high affinity. acs.orgnih.govnih.govdigitellinc.com Specifically, nanojars with the general formula [RPO₃⊂{cis-CuII(μ-OH)(μ-pz)}n]²⁻ (where pz is pyrazolate) have been synthesized and structurally characterized. acs.orgnih.govnih.gov These structures feature a hydrophilic interior lined with hydroxide (B78521) groups, which strongly bind the phosphonate anion through a multitude of hydrogen bonds, while the exterior is hydrophobic. digitellinc.com The synthesis of these phosphonate-containing nanojars can be achieved either through direct assembly of the components or by the depolymerization of a copper-pyrazolate polymer in the presence of a phosphonate anion. nih.gov The resulting host-guest complexes are exceptionally stable and represent a novel approach to anion recognition and capture. acs.orgnih.govnih.gov

The benzyl group of benzylphosphonate can also play a role in these assemblies through aromatic interactions with other components of the nanojar structure. acs.org The study of these coordination assemblies provides fundamental insights into molecular recognition and self-assembly, with potential applications in areas like sensing and separation.

Contributions to Materials Science and Functional Materials Development

The chemical versatility of this compound and related phosphonate compounds allows them to serve as important precursors and building blocks in the development of advanced functional materials. Their incorporation into polymeric systems and their use in the fabrication of electronic devices highlight their significance in materials science.

Precursors for Polymeric Systems (e.g., polyphosphonates for flame retardancy, adhesion)

Phosphonates are widely utilized as precursors for the synthesis of polyphosphonates, a class of polymers known for their excellent flame-retardant properties. nih.govmdpi.comnih.gov The phosphorus content in these polymers, when they are exposed to heat, promotes the formation of a protective char layer on the material's surface. nih.govmdpi.com This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable gases, thus impeding the combustion process. nih.govmdpi.com

Recent research has focused on developing high-phosphorus-content polyphosphonates to enhance their flame-retardant efficiency. nih.govmdpi.com For example, a polyphosphonate containing both phosphaphenanthrene and phenyl phosphonate groups has been shown to significantly improve the flame retardancy of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govmdpi.com When added to PET, this polyphosphonate substantially reduced the peak heat release rate, total heat release, and smoke production. nih.govmdpi.com The mechanism of flame retardancy involves both gas-phase and condensed-phase actions, where the phosphonate moieties release phosphorus-containing radicals that quench the flame and also contribute to the formation of a viscous, crosslinked char layer. nih.govmdpi.com

Beyond flame retardancy, the adhesive properties of phosphonate-containing polymers are also of interest. The ability of phosphonate groups to interact with metal surfaces makes them effective adhesion promoters in coatings and adhesives.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural characteristics of this compound, featuring both a reactive phosphonic acid group and a modifiable ester group, position it as a compelling candidate for the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the realm of MOFs, phosphonate-based ligands are gaining significant attention as alternatives to more common carboxylates. The phosphonate group generally forms stronger, more robust bonds with hard metal ions such as Zr(IV) and Al(III) when compared to carboxylate linkers. nih.gov This enhanced bond strength can lead to MOFs with superior thermal and chemical stability, which is a critical factor for practical applications. nih.govacs.org However, the coordination chemistry of phosphonates is complex. A fully deprotonated phosphonate can engage in up to 16 different coordination modes, which often leads to the formation of dense, nonporous layered structures rather than highly porous frameworks, making structural prediction difficult. nih.gov

The use of phosphonate monoesters, such as this compound, offers a strategic approach to mitigate this complexity. By having one of the acidic protons replaced with an ethyl group, the coordination modes become more restricted and predictable, akin to those of carboxylates. nih.gov This allows for greater control over the final framework topology. Despite this advantage, a significant challenge remains: the ester bond is susceptible to hydrolysis under the solvothermal conditions typically used for MOF synthesis. nih.gov This can limit the range of viable reaction conditions. Research into phosphonate-based MOFs has highlighted difficulties in producing large, single crystals, with many syntheses resulting in microcrystalline powders or materials with significant lattice defects. rice.edu High-throughput screening methods are being developed to accelerate the discovery and optimization of synthesis conditions for new phosphonate-based MOFs. nih.gov Post-synthetic modification is another strategy employed to create crystalline porous materials from phosphonate and phosphinate building blocks, overcoming the challenges of direct synthesis. digitellinc.com

While direct integration of this compound into COFs is not extensively documented, the principles of COF chemistry suggest its potential. COFs are constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org The benzyl group of this compound could be functionalized with reactive groups (e.g., aldehydes, amines) necessary for forming the covalent linkages (e.g., imine, acylhydrazone bonds) that define the COF structure. google.comgoogle.com The phosphonate moiety would then be incorporated into the pore walls or as a pendant group, imparting specific functionalities. For instance, the polar P=O group could enhance gas sorption selectivity or serve as a catalytic site. The development of COFs often focuses on tuning their electronic properties for applications like photocatalysis, and the incorporation of phosphorus-containing groups could offer a novel way to modulate these properties. nih.govnih.gov

Surface Chemistry and Coating Applications

The phosphonate functional group is a highly effective anchor for modifying the surfaces of a wide variety of materials, particularly metals and metal oxides. researchgate.netresearchgate.net this compound, as a phosphonate monoester, can be readily employed in surface functionalization and the development of specialized coatings. The primary mechanism involves the reaction of the phosphonic acid headgroup with surface hydroxyl groups on materials like aluminum oxide, titanium dioxide, or calcium carbonate, forming strong, covalent M-O-P bonds. researchgate.netrsc.orgethz.ch

This robust anchoring chemistry provides several advantages:

Corrosion Protection: When applied to a metal surface, a self-assembled monolayer or a polymer coating incorporating phosphonate anchors can form a dense, protective barrier against corrosive agents. researchgate.net Studies on various phosphonic acids have demonstrated their ability to inhibit aluminum dissolution and stabilize the underlying oxide layer. ethz.ch

Adhesion Promotion: The strong interaction between the phosphonate group and the substrate makes these molecules excellent adhesion promoters between a metal or metal oxide surface and an organic polymer overlayer.

Surface Energy Modification: By selecting appropriate functional groups on the "tail" of the molecule (in this case, the benzyl group), the surface energy can be tailored. For instance, the aromatic benzyl group can impart a degree of hydrophobicity to an otherwise hydrophilic surface. rsc.org

Nanoparticle Stabilization: Phosphonate-based coatings are used to passivate and stabilize nanoparticles, preventing their agglomeration and dissolution in various media. For example, phosphonate coatings have been shown to significantly improve the chemical stability of NaYF4 upconverting nanoparticles under physiological conditions, which is crucial for their application in bioimaging. rsc.org

The process of forming these coatings can be achieved through simple dip-coating or solution deposition methods. rsc.orgresearchgate.net The kinetics of adsorption and the final structure of the monolayer depend on factors such as the solvent, concentration, and reaction time. rsc.org While phosphonic acids are highly effective, the use of their esters, like this compound, can offer advantages in solubility and processing.

| Application Area | Relevant Material | Function of Phosphonate Group | Key Finding/Advantage |

|---|---|---|---|

| Corrosion Inhibition | Aluminum, Stainless Steel | Forms a stable, protective M-O-P bond with the surface oxide. | Inhibits metal dissolution and enhances durability. ethz.chresearchgate.net |

| Nanoparticle Stabilization | NaYF4, TiO2 | Covalently binds to the nanoparticle surface, preventing dissolution. | Improves chemical stability under physiological conditions for bio-applications. researchgate.netrsc.org |

| Surface Modification | Calcium Carbonate (CaCO3) | Grafts onto the surface to form a dense monolayer. | Increases the hydrophobic character of the surface. rsc.org |

| Hybrid Material Synthesis | Silica (B1680970) (SiO2) | Acts as a precursor for grafting, forming Si-O-P bonds. | Enables surface modification of silica, which is typically difficult with phosphonic acids. researchgate.net |

Analytical Chemistry Methodologies (beyond basic identification)

Development of Extraction and Separation Techniques

The detection and quantification of this compound, like other organophosphorus compounds, rely on effective extraction and separation from various matrices. A range of analytical techniques has been developed, primarily leveraging its chemical properties for efficient isolation.

Liquid-Liquid Extraction (LLE) is a foundational technique. A notable study demonstrated the use of LLE for the extraction of Europium(III) complexed with this compound. In this research, n-hexane was used as the organic solvent to extract the metal-ligand complex from an aqueous phase, showcasing the compound's solubility in nonpolar solvents when part of a neutral complex. iaea.org In broader organophosphorus analysis, LLE protocols often involve solvents like dichloromethane (B109758) or hexane (B92381) to separate the analytes from aqueous samples such as wastewater. epa.govorganomation.com The efficiency of LLE depends on the partition coefficient of the analyte between the two immiscible liquid phases. youtube.com

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, reducing solvent consumption. organomation.com For organophosphorus compounds, SPE cartridges packed with sorbents like silica or various polymers can selectively retain the analytes from a liquid sample. organomation.com The target compound is then eluted using a small volume of a suitable solvent. This technique is widely used for sample pre-concentration and cleanup in environmental and food analysis. organomation.comnih.gov

Chromatographic Separation is essential following extraction.

Gas Chromatography (GC): GC is a powerful tool for separating volatile and thermally stable organophosphorus compounds. nih.govcromlab-instruments.es Extracted samples are typically concentrated and may be derivatized before injection into the GC, which is often equipped with a phosphorus-specific detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity. epa.govcromlab-instruments.esnemi.gov

Liquid Chromatography (LC): For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. While its use for many organophosphorus compounds has been less extensive than GC, it is a viable technique, especially when coupled with mass spectrometry (LC-MS). nih.govnih.gov

Advanced extraction methods such as Soxhlet extraction , Microwave-Assisted Extraction (MAE) , and Pressurized Liquid Extraction (PLE) have also been applied to organophosphorus compounds, offering benefits like higher efficiency and reduced extraction times, particularly for solid samples. organomation.comnih.gov

| Technique | Principle | Typical Solvents/Sorbents | Application Context |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | n-Hexane, Dichloromethane, Ethyl Acetate (B1210297) iaea.orgepa.govorganomation.com | Separation from aqueous samples; metal complex extraction. iaea.org |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. | Silica, Alumina, Polymer-based sorbents organomation.com | Sample cleanup and concentration for environmental and food analysis. nih.gov |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Capillary columns (e.g., TG-5SilMS) cromlab-instruments.es | Quantification of organophosphorus pesticides in various matrices. cromlab-instruments.esnemi.gov |

| Soxhlet Extraction | Continuous extraction of a solid sample with a refluxing solvent. | Ethanol (B145695), Hexane, Acetone organomation.comnih.gov | Extraction from solid materials, such as plant matter or food samples. organomation.com |

Chelation Chemistry and Metal Ion Complexation Studies

The phosphonate group, P(O)(OH)₂, and its monoester derivative, P(O)(OR)(OH), are excellent ligands for a wide range of metal ions. The deprotonated phosphonate oxygen atoms are hard Lewis bases, showing a strong affinity for hard Lewis acid metal centers. nih.gov this compound, with its single acidic proton, can act as a monobasic or dibasic chelating agent, depending on the pH and the potential for hydrolysis of the ethyl ester group.

pH of the System: The pH dictates the deprotonation state of the phosphonic acid group. Chelation is most effective when the pH is high enough to deprotonate the ligand, making the oxygen atoms available for coordination. beloit.edu

Nature of the Metal Ion: As predicted by Hard and Soft Acid-Base (HSAB) theory, phosphonates form particularly stable complexes with hard metal ions like Eu(III), Al(III), Zr(IV), and Ti(IV). nih.govnih.gov

Ionic Strength: High concentrations of other ions in the solution can slightly decrease the stability of the metal chelate, although this effect is often negligible due to the high stability constants of the phosphonate complexes. beloit.edu

A key study investigated the complexation of Europium(III) with this compound in an n-hexane/water system. By analyzing the distribution of the metal between the aqueous and organic phases at different ligand concentrations and temperatures, researchers were able to determine the thermodynamic parameters and stability constants of the extracted Eu(III)-phosphonate complexes. iaea.org Such studies are crucial for designing efficient solvent extraction systems for the separation of rare earth elements and other valuable metals.

Furthermore, the chelating properties of phosphonates have been utilized in more intricate chemical separations. For instance, research on α-hydroxyimino phosphonic acid derivatives has shown that metal chelation can be used to separate the E and Z geometric isomers of the ligand. acs.org The specific stereochemistry of the isomers leads to the formation of metal complexes with different stabilities and properties, allowing for their separation. This highlights how the chelating behavior of the phosphonate group can be harnessed for fine chemical purification.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational landscape, and reactivity of molecules like ethyl hydrogen benzylphosphonate.

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. DFT calculations are employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Although specific DFT studies on this compound are not extensively available in the literature, data from related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid and other phosphonates can provide valuable insights. nih.gov

The rotation around the P-C, C-C, and C-O bonds gives rise to various possible conformations. For instance, the orientation of the benzyl (B1604629) group relative to the phosphonate (B1237965) moiety and the conformation of the ethyl ester group are of particular interest. In related bisphosphorylated acetamides, it has been shown that both Z- and E-configurations of the carbonyl group and alkyl substituent, along with syn or anti arrangements of the phosphoryl-containing fragments, contribute to a complex conformational equilibrium. nih.gov The preferred conformers are often stabilized by intramolecular hydrogen bonds involving the P=O or C=O groups and hydrogen atoms of the methylene (B1212753) and ethylene (B1197577) bridges. nih.gov

For this compound, it is anticipated that the most stable conformers would be those that minimize steric hindrance while maximizing stabilizing intramolecular interactions, such as hydrogen bonding between the acidic proton and the phosphoryl oxygen. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Representative Calculated Relative Energies of Phosphonate Conformers (Hypothetical Data based on similar compounds)

| Conformer | Dihedral Angle (°C-C-P=O) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| A | 60 (gauche) | 0.00 | Intramolecular H-bond |

| B | 180 (anti) | 1.52 | Reduced steric strain |

| C | 120 | 3.21 | - |

This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in related phosphonate compounds.

The electronic properties of this compound can be understood through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In a typical phosphonate ester, the HOMO is often localized on the non-bonding oxygen atoms of the phosphonate group, while the LUMO may be associated with the antibonding orbitals of the P=O bond or the aromatic ring. DFT calculations can provide detailed visualizations of these orbitals and their energy levels.

Furthermore, other electronic properties such as the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and various reactivity descriptors can be computed. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. NBO analysis can reveal details about hyperconjugative interactions and charge delocalization within the molecule.

Table 2: Calculated Electronic Properties of a Representative Benzylphosphonate (Data from a related compound, Diethyl [hydroxy (phenyl) methyl] phosphonate) . researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.37 eV |

| HOMO-LUMO Gap | 4.63 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 2.37 eV |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a valuable tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. These studies can help elucidate reaction pathways, identify transition states, and predict reaction rates.

Theoretical studies on the reactions of phosphonate esters, such as hydrolysis or reactions with nucleophiles, can be performed to map out the potential energy surface of the reaction. nih.gov This involves locating the structures of reactants, products, intermediates, and transition states. The energy differences between these species provide the reaction's thermodynamic and kinetic parameters.

For instance, the hydrolysis of this compound could proceed through different mechanisms, such as an S_N1-like or S_N2-like pathway at the phosphorus center. Computational studies can determine the preferred pathway by comparing the activation energies of the competing transition states. Isotopic labeling studies on the synthesis of related benzylphosphonates have suggested the possibility of both S_N2 and S_N2' mechanisms, indicating a probable carbocationic intermediate in some cases. uiowa.edu

Table 3: Hypothetical Calculated Activation Energies for Proposed Reaction Steps of a Phosphonate Ester

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack | S_N2-like | 15.8 |

| Formation of pentacoordinate intermediate | Associative | -5.2 (relative to reactants) |

| Leaving group departure | Dissociative | 22.5 |

This table presents hypothetical data for illustrative purposes, based on typical values for phosphonate ester reactions.

The solvent can have a profound impact on the rates and mechanisms of reactions in solution. Computational models can simulate these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed insights into intermolecular interactions and dynamic processes. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the investigation of phenomena such as solvation, diffusion, and conformational changes in a dynamic environment. For this compound, MD simulations could be used to study its interactions with solvent molecules, such as water, and to understand how it is solvated at a molecular level.

Studies on similar organophosphorus compounds in aqueous solutions have revealed complex molecular-scale structures and dynamics arising from the interplay of hydrophobic and hydrophilic groups. nih.gov For instance, the mixing of some organophosphorus agents with water has been shown to be exothermic with a negative excess mixing volume, indicating strong hydrophilic solvation. nih.gov MD simulations can also be employed to study the aggregation behavior of this compound in solution and its interactions with other molecules or surfaces. These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. The development and validation of these force fields are crucial for obtaining reliable simulation results. osti.govaip.org

Host-Guest Interactions in Supramolecular Assemblies

Host-guest chemistry is a branch of supramolecular chemistry where a "host" molecule forms a complex with a "guest" molecule through non-covalent interactions. wikipedia.orgyoutube.comyoutube.com Phosphonates, including derivatives like this compound, can act as guests in various host systems.

The binding in these host-guest complexes is driven by a combination of interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. wikipedia.org The phosphonate group, with its ability to accept and donate hydrogen bonds and its negative charge at appropriate pH, is particularly effective in binding to complementary host molecules.

Recent research has highlighted several examples of phosphonate host-guest chemistry:

Nanojars: These are supramolecular coordination assemblies that can encapsulate phosphonate anions within their hydrophilic cavities, primarily through a multitude of hydrogen bonds. nih.govacs.org

Cyclodextrins: These cyclic oligosaccharides can include the hydrophobic part of a phosphonate molecule, such as the benzyl group of this compound, within their cavity, while the hydrophilic phosphonate group can interact with the rim of the cyclodextrin (B1172386) or the solvent. nih.govnih.gov

Covalent Organic Polyrotaxanes (COPRs): In these systems, macrocyclic host molecules are threaded onto a polymer backbone that can incorporate phosphonate functionalities. nih.gov

The table below illustrates the types of host molecules and the primary interactions involved in binding phosphonate guests.

| Host Molecule | Primary Interactions with Phosphonate Guest | Example |

| Nanojars | Hydrogen bonding | Encapsulation of various alkyl and aryl phosphonates. nih.govacs.org |

| Cyclodextrins | Hydrophobic interactions, hydrogen bonding | Inclusion of the aromatic ring of phenylphosphonate. nih.gov |

| Covalent Organic Frameworks | Covalent and non-covalent interactions | Formation of polyrotaxanes with phosphonate-containing guests. nih.gov |

The study of these interactions is crucial for applications such as the removal of pollutants from the environment and the development of new materials. youtube.com

Structure-Property Relationship Predictions for Functional Design (Focus on chemical properties/reactivity, not physical/material properties or biological effects)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemical compounds based on their molecular structure. bas.bgccspublishing.org.cntandfonline.combenthamdirect.comresearchgate.net For phosphonates, QSAR studies have been employed to correlate molecular descriptors with their chemical reactivity. bas.bgtandfonline.com

Key molecular descriptors that influence the chemical reactivity of phosphonates include:

Electronic Properties: The charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. For instance, the charge on the phosphorus atom can influence its susceptibility to nucleophilic or electrophilic attack. bas.bg

Steric Properties: The size and shape of the substituents on the phosphorus atom can significantly affect the rate of reaction. Increased steric hindrance around the phosphorus center generally decreases the rate of hydrolysis and other reactions. mdpi.com

Hydrophobicity: The hydrophobicity of the molecule, often quantified by the partition coefficient (logP), can influence its reactivity in different solvent systems. benthamdirect.com

A review of the hydrolysis of phosphonates provides concrete examples of structure-reactivity relationships. For instance, the rate of alkaline hydrolysis of diethyl alkylphosphonates decreases with increasing steric hindrance of the alkyl group. mdpi.com Similarly, the acidity of phosphonic acids is influenced by the electronic nature of the organic substituent. researchgate.net

The following table summarizes key structural features of phosphonates and their predicted effect on chemical reactivity.

| Structural Feature | Effect on Chemical Reactivity | Example |

| Electron-withdrawing groups on the organic substituent | Increases the acidity of the phosphonic acid and the electrophilicity of the phosphorus atom. | Phenylphosphonic acids with electron-withdrawing groups are stronger acids. researchgate.net |

| Bulky substituents on the phosphorus atom | Decreases the rate of reactions, such as hydrolysis, due to steric hindrance. | The hydrolysis rate of di-tert-butyl phosphinates is significantly lower than that of diethyl phosphinates. mdpi.com |

| Number of hydrogen bond donors | Can influence interactions with other molecules and catalysts. | An increase in hydrogen bond donors can affect the binding of organophosphates to enzymes. tandfonline.com |

By understanding these structure-property relationships, it is possible to design new phosphonate compounds with tailored chemical reactivity for specific applications, such as catalysis or as building blocks in materials science. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies for Mechanistic and Complex Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of ethyl hydrogen benzylphosphonate, offering detailed information about its structure, dynamics, and chemical environment.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a continuous view of the consumption of reactants, the formation of products, and the appearance of transient intermediates. cardiff.ac.ukbeilstein-journals.orgresearchgate.net This technique is particularly valuable for understanding the kinetics and mechanisms of reactions involving this compound. For instance, in a synthesis where this compound is a reactant, ¹H and ³¹P NMR spectra can be acquired at regular intervals directly from the reaction mixture. The integration of specific signals corresponding to the starting material and the product can be plotted against time to generate reaction profiles.

This approach has been successfully applied to various reaction types, including esterifications and palladium-catalyzed cross-coupling reactions. nih.gov The data obtained from in-situ NMR can be used to determine reaction rates, identify rate-limiting steps, and optimize reaction conditions for improved yield and selectivity. For example, monitoring the synthesis of diethyl benzylphosphonate from benzylphosphonic acid and triethyl orthoacetate by ³¹P NMR allows for precise determination of reaction completion. nih.gov

A key advantage of in-situ NMR is the ability to observe the reaction as it happens, without the need for quenching or sample workup, which can alter the chemical composition of the mixture. researchgate.net Modern flow NMR setups, sometimes integrated with benchtop NMR spectrometers, further enhance the capability for continuous monitoring of reactions, including those involving gas evolution or toxic reagents. beilstein-journals.orgrsc.org

Table 1: Representative ¹H and ³¹P NMR Data for Diethyl Benzylphosphonate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 1.23 | t | 7.1 Hz | CH₃ |

| ¹H | 3.20 | d | 21.7 Hz | P-CH₂ |

| ¹H | 4.02 | dq | 7.2 Hz | O-CH₂ |

| ¹H | 7.32-7.59 | m | C₆H₅ | |

| ³¹P | 25.93 |

Note: Data is illustrative and may vary slightly depending on the solvent and experimental conditions. nih.govrsc.orgchemicalbook.comnih.govspectrabase.com

When this compound is part of a complex mixture, one-dimensional NMR spectra can become crowded and difficult to interpret due to signal overlap. nih.gov Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for resolving these complex spectra and unambiguously assigning the structure of each component. nih.govrsc.org

COSY experiments reveal correlations between coupled protons, helping to identify adjacent protons within a molecule.

HSQC spectra correlate protons directly to the carbons to which they are attached, providing a clear map of C-H connectivities.

These techniques are particularly powerful for identifying byproducts or intermediates in the synthesis of this compound derivatives. For example, in a reaction mixture, multidimensional NMR can distinguish between the desired product, unreacted starting materials, and any side products, even if their one-dimensional spectra are very similar. nih.gov The development of ultrafast 2D NMR methods has further enhanced the utility of these techniques for analyzing complex mixtures, especially in high-throughput settings or for monitoring fast reactions. nih.gov

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in the solid state. nih.gov This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. nih.gov ssNMR can differentiate between polymorphs by detecting subtle differences in the local chemical environment of the nuclei, which are reflected in their chemical shifts and coupling constants. nih.govbiorxiv.org

Furthermore, ssNMR is a powerful tool for characterizing supramolecular arrangements, such as those formed through hydrogen bonding. wiley.com For this compound, the phosphonic acid group is capable of forming strong hydrogen bonds, leading to the formation of dimers, chains, or more complex networks in the solid state. Techniques like ¹H fast magic angle spinning (MAS) can be used to identify intermolecular hydrogen bonding interactions, confirming the formation of specific supramolecular structures. rsc.org Isotopic labeling, for instance with ¹³C or ¹⁵N, can further enhance the resolution and information content of ssNMR experiments, allowing for a detailed characterization of molecular conformation and hydrogen bonding patterns. nih.gov

X-ray Diffraction Analysis of Crystalline Forms and Coordination Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

When a suitable single crystal of this compound or a derivative can be grown, single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information. nih.govcarnegiescience.edu This technique allows for the determination of bond lengths, bond angles, and torsion angles with high accuracy.

A crucial application of SCXRD is the determination of the absolute configuration of chiral molecules. researchgate.netnih.govmit.eduresearchgate.net If this compound is modified to contain a stereocenter, SCXRD can be used to establish its absolute stereochemistry, which is vital in fields such as medicinal chemistry and materials science. This is often achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. mit.edu

SCXRD is also invaluable for elucidating the intricate details of supramolecular architectures. It can precisely map out the hydrogen bonding networks and other non-covalent interactions that govern the packing of molecules in the crystal lattice. This information is essential for understanding the relationship between molecular structure and bulk properties.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. wikipedia.org Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase. wikipedia.org

PXRD is instrumental in:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. ncl.ac.ukunt.edu This is crucial for confirming the identity and purity of a synthesized batch of this compound.

Polymorph Screening: PXRD can readily distinguish between different polymorphs of a compound, as each will produce a distinct diffraction pattern. ncl.ac.ukresearchgate.net

Monitoring Phase Transitions: By performing PXRD measurements as a function of temperature or pressure, phase transitions between different crystalline forms can be observed and characterized.

For example, if a synthesis is expected to yield a specific crystalline form of an this compound salt, PXRD can quickly verify if the desired phase has been obtained or if a mixture of phases is present. researchgate.net

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for probing reaction mechanisms by detecting and identifying transient intermediates and products. nih.gov Its high sensitivity and ability to provide detailed structural information from minute sample quantities make it ideal for studying complex chemical transformations. semanticscholar.org